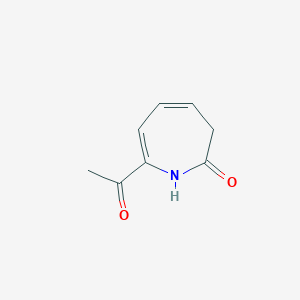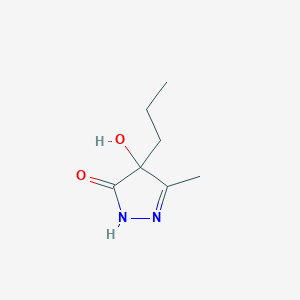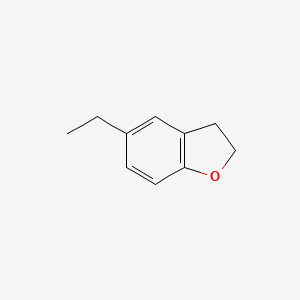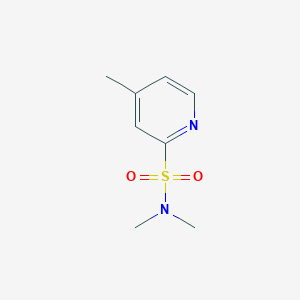
N,N,4-trimethylpyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4-trimethylpyridine-2-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols and Amines: One common method involves the oxidative coupling of thiols and amines.
Microwave Irradiation: Another method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation.
Oxidative Chlorination: The combination of hydrogen peroxide and thionyl chloride is used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form sulfonamides.
Industrial Production Methods: Industrial production methods often involve large-scale oxidative coupling processes due to their efficiency and cost-effectiveness. The use of microwave irradiation and oxidative chlorination are also explored for their high yields and functional group tolerance.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, thionyl chloride.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: N,N,4-trimethylpyridine-2-sulfonamide is used as a building block in organic synthesis, particularly in the synthesis of other sulfonamide derivatives .
Biology and Medicine: In medicinal chemistry, sulfonamides are known for their antibacterial properties. They inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria .
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals .
Mécanisme D'action
The mechanism of action of N,N,4-trimethylpyridine-2-sulfonamide involves the inhibition of specific enzymes. In bacteria, it inhibits dihydropteroate synthase, leading to a disruption in folic acid synthesis, which is essential for bacterial growth and replication . This inhibition occurs through competitive binding to the enzyme’s active site, preventing the natural substrate from binding.
Comparaison Avec Des Composés Similaires
Sulfamethazine: Another sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness: N,N,4-trimethylpyridine-2-sulfonamide is unique due to its specific structural features, such as the presence of three methyl groups and a pyridine ring, which may confer distinct chemical and biological properties compared to other sulfonamides.
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
N,N,4-trimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-4-5-9-8(6-7)13(11,12)10(2)3/h4-6H,1-3H3 |
Clé InChI |
RSKXBXNFFGCWKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)

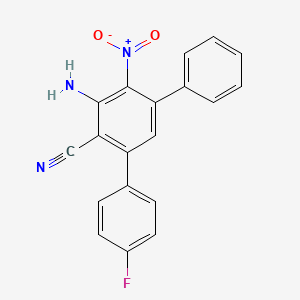
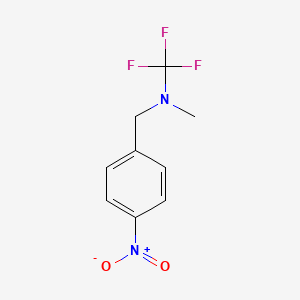
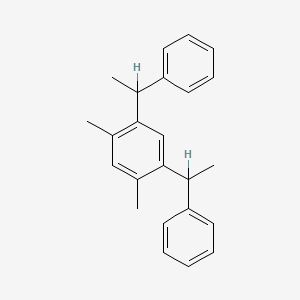
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
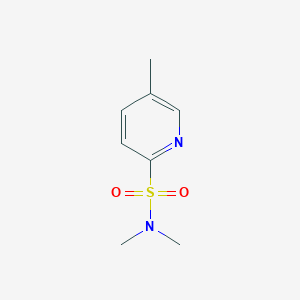
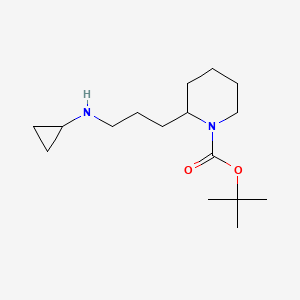
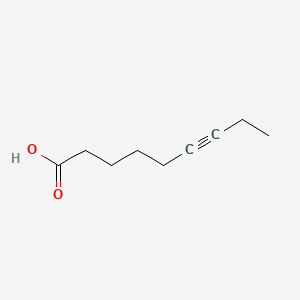
![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
